REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[F:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([NH:20][C:21](=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23])=[C:15]([CH2:27][OH:28])[CH:14]=1>C(Cl)Cl>[F:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([NH:20][C:21](=[O:26])[C:22]([CH3:23])([CH3:24])[CH3:25])=[C:15]([CH:27]=[O:28])[CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
9.36 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
N-(4,5-difluoro-2-(hydroxymethyl)phenyl)pivalamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1F)NC(C(C)(C)C)=O)CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was continued stirring for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dark brown in 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The combined organic solution was concentrated on rotary vacuum
|
Type
|
CUSTOM
|
Details
|
purified on flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 20˜60% EtOAc/hexanes (1300 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1F)NC(C(C)(C)C)=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |